2,3-Difluorobenzophenone

Descripción general

Descripción

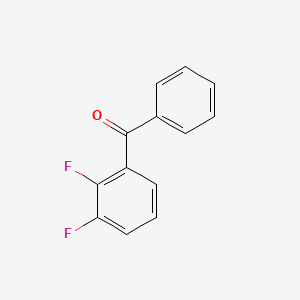

2,3-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O It is a derivative of benzophenone, where two hydrogen atoms in the benzene rings are replaced by fluorine atoms at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where fluorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3-Difluorobenzophenone serves as an important intermediate in organic synthesis. Its unique structure allows for selective reactions that can lead to various derivatives useful in pharmaceuticals and agrochemicals.

- Reactivity Studies : Research has shown that the compound can undergo C-F and C-H bond activation, which is crucial for synthesizing complex organic molecules. For instance, cyclometalation reactions involving this compound have demonstrated promising yields in C-F activation products .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| C-F Activation | 56 | Using Co(PMe₃)₄ as activator |

| C-H Activation | 54 | Using CoMe(PMe₃)₄ as activator |

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized in the synthesis of bioactive compounds. One notable application involves its use in developing benzodiazepine derivatives.

- Case Study : A synthesized compound derived from this compound was found to exhibit potent activity compared to established drugs like chlordiazepoxide and diazepam in preclinical models.

| Compound Name | Activity Comparison |

|---|---|

| 7-chloro-1,3-dihydro-5-(2,3-difluorophenyl)-2H-1,4-benzodiazepin-2-one | More potent than chlordiazepoxide and diazepam |

Material Science

The compound is also explored for its potential in material science, particularly in the development of organic luminophores.

- Optical Properties : Studies indicate that this compound can be used to synthesize materials that exhibit aggregation-induced emission. This property is valuable for applications in organic light-emitting diodes (OLEDs) and sensors.

Mecanismo De Acción

The mechanism of action of 2,3-Difluorobenzophenone and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparación Con Compuestos Similares

4,4’-Difluorobenzophenone: Another fluorinated benzophenone with fluorine atoms at the 4 positions.

2,4’-Difluorobenzophenone: Fluorine atoms at the 2 and 4 positions.

3,3’-Difluorobenzophenone: Fluorine atoms at the 3 positions.

Uniqueness: 2,3-Difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions compared to other isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications where other isomers may not be as effective.

Actividad Biológica

2,3-Difluorobenzophenone (DFBP), a fluorinated derivative of benzophenone, has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities. This article summarizes the biological activity of DFBP, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzophenone structure. Its chemical formula is C13H8F2O, with a molecular weight of approximately 234.20 g/mol. The introduction of fluorine atoms can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that DFBP exhibits antimicrobial properties against various pathogens. A study demonstrated that DFBP showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that DFBP could be a potential candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Estrogen Receptor Activity

DFBP has also been evaluated for its potential endocrine-disrupting effects. In vitro assays have shown that DFBP acts as an estrogen receptor (ER) agonist. The relative binding affinity (RBA) was determined using a quantitative structure-activity relationship (QSAR) model, which predicted that DFBP has an RBA greater than 0.1%. This indicates a potential for estrogenic activity, which is concerning given the implications for human health and environmental safety .

Study on Environmental Impact

A study conducted on the detection of nonregulated pollutants in North Sea-produced water included an analysis of DFBP among other compounds. It was found that DFBP could leach into aquatic environments, raising concerns about its ecological impact and potential bioaccumulation in marine organisms .

Synthesis and Modification

Research has explored the synthesis of DFBP derivatives to enhance its biological activity. For instance, modifications to the molecular structure have been investigated to improve its antimicrobial efficacy while reducing toxicity. One such derivative showed increased potency against resistant bacterial strains, highlighting the importance of structural modifications in drug development .

Propiedades

IUPAC Name |

(2,3-difluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQOPMJTQPWHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341103 | |

| Record name | 2,3-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-20-0 | |

| Record name | (2,3-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.